Home > Products > Screening Compounds P45178 > B18R protein, vaccinia virus
B18R protein, vaccinia virus - 135847-80-2

B18R protein, vaccinia virus

Catalog Number: EVT-1520482
CAS Number: 135847-80-2
Molecular Formula: C269H381N67O82S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The production of recombinant B18R protein is typically achieved using mammalian cell lines, such as Chinese hamster ovary cells. This system allows for proper post-translational modifications, including glycosylation, which is essential for maintaining protein stability and functionality . The recombinant B18R can be expressed with a hexahistidine tag to facilitate purification processes.

The synthesis involves transfecting CHO cells with a plasmid containing the B18R gene. Following transfection, cells are cultured under specific conditions that promote protein expression. The B18R protein is then harvested from the culture medium and purified through affinity chromatography techniques that exploit the hexahistidine tag .

Molecular Structure Analysis

The molecular structure of B18R reveals that it consists of three immunoglobulin-like domains, which play a crucial role in its function as a decoy receptor for type I interferons. The molecular mass of B18R ranges from approximately 60 to 65 kilodaltons due to glycosylation effects . The high-affinity binding site for human interferon alpha has been characterized with a dissociation constant (KD) of about 174 picomolar, indicating strong interaction capabilities .

Structural Data

  • Molecular Weight: 60-65 kDa
  • Domain Structure: Three immunoglobulin-like domains
  • Binding Affinity: KD = 174 pM for human interferon alpha
Chemical Reactions Analysis

B18R functions primarily through its ability to bind type I interferons, effectively inhibiting their signaling pathways. When B18R binds to these cytokines, it prevents them from interacting with their respective receptors on both infected and uninfected cells. This mechanism not only protects cells from the antiviral state induced by type I interferons but also facilitates viral replication within infected cells .

Technical Details

The interaction between B18R and type I interferons can be described as a competitive inhibition where B18R acts as a decoy receptor. This interaction has significant implications in viral pathogenesis as it alters the host's immune response to favor viral survival.

Mechanism of Action

The primary mechanism of action for B18R involves its role as a decoy receptor for type I interferons. Upon secretion into the extracellular environment, B18R binds to circulating interferons with high affinity. This binding prevents the activation of downstream signaling pathways that would typically lead to an antiviral state in neighboring cells. As a result, both infected and uninfected cells maintain their viability and allow for continued viral replication .

Process Data

  • Binding Interaction: High-affinity binding to type I interferons
  • Outcome: Inhibition of antiviral signaling pathways
  • Effect on Cells: Increased cell survival and viral replication
Physical and Chemical Properties Analysis

The physical properties of B18R include its solubility in aqueous solutions, which is critical for its function as a secreted protein. The recombinant form produced in Chinese hamster ovary cells exhibits enhanced stability due to glycosylation modifications that protect against denaturation under physiological conditions .

Relevant Data or Analyses

  • Solubility: Approximately 1 mg/mL in phosphate-buffered saline
  • Glycosylation: Essential for stability and activity
  • pH Stability Range: Typically stable between pH 7.0 to 7.5
Applications

B18R has significant scientific applications due to its unique properties as an inhibitor of type I interferon signaling. It has been utilized in various research contexts including:

  • Cell Reprogramming: Enhancing mRNA transfection efficiency during induced pluripotent stem cell reprogramming protocols by mitigating innate immune responses .
  • Viral Pathogenesis Studies: Understanding how viruses evade host immune responses through cytokine receptor mimicry.
  • Therapeutic Development: Investigating potential uses in therapies aimed at modulating immune responses in viral infections or autoimmune diseases.
Structural and Molecular Characterization of B18R

Primary Sequence Analysis: Domains and Functional Motifs

The B18R protein, encoded by the Western Reserve (WR) strain of vaccinia virus, is a 343-amino acid polypeptide with a predicted molecular mass of 38.4 kDa. Its primary structure includes three distinct immunoglobulin (Ig)-like domains, classified as two C2-type and one V-type domain, which collectively form the interferon (IFN)-binding interface [4] [8]. The N-terminus (residues 1–19) functions as a signal peptide, directing secretion via the endoplasmic reticulum [1] [2]. Key functional motifs include:

  • Species-Specific Binding Regions: Clusters of basic residues (e.g., Arg⁴², Lys⁶⁵, Arg⁹⁰) in the first Ig domain enable broad affinity for type I IFNs (IFN-α, IFN-β) across humans, mice, rabbits, and bovines [2] [9].
  • Cell Attachment Motifs: Basic residues (e.g., Arg³⁵-Arg³⁶-Arg³⁷) bind cell-surface glycosaminoglycans (GAGs), anchoring B18R to host membranes [6].
  • Truncation in Wyeth Strain: A natural C-terminal deletion (residues 352–351) reduces IFN-binding affinity, confirming this domain’s role in ligand stabilization [1].

Table 1: Functional Motifs in B18R Primary Sequence

Motif LocationAmino Acid SequenceFunctionConservation
N-terminal (20-24)His-Ser-Tyr-Ala-IleSignal peptide cleavageHigh in orthopoxviruses
Ig Domain 1 (42-90)Cluster of Arg/Lys residuesIFN-α/β bindingVariable (broad species specificity)
GAG-binding (35-37)Arg-Arg-ArgCell surface attachmentHigh in VACV, VARV, MPXV
C-terminal (320-351)Glu³⁵¹-Glu³⁵¹ (Wyeth: truncation)IFN affinity modulationLow in attenuated strains

Tertiary Structure: Ig-like C2 and V-Type Domains

B18R adopts a compact tertiary structure stabilized by disulfide bonds within its Ig-like domains:

  • Domain 1 (V-type): Binds the N- and C-terminal epitopes of IFN-α through a discontinuous interface, enabling high-affinity (KD = 174 pM for human IFN-α) and broad species recognition [4] [9].
  • Domains 2–3 (C2-type): Mediate cell-surface retention via GAG interactions and contribute to IFN-blocking steric hindrance [6].
  • Structural Deviations: Unlike mammalian IFN receptors (fibronectin type III domains), B18R’s Ig-fold architecture lacks sequence homology but achieves analogous function through convergent evolution [4]. Variola virus homolog B17R shares 92% structural similarity but exhibits higher IFN-β affinity, correlating with enhanced virulence [6] [10].

Table 2: Tertiary Structure Features of B18R and Homologs

Structural FeatureB18R (VACV WR)B17R (VARV)B16R (MPXV)
Domain Composition1V + 2C2 Ig domains1V + 2C2 Ig domains1V + 2C2 Ig domains
Disulfide Bonds3 conserved3 conserved3 conserved
IFN-α KD174 pM98 pM210 pM
GAG-Binding Motifs3 clusters (Domains 1–2)3 clusters (Domains 1–2)2 clusters (Domain 1)

Glycosylation Patterns in Eukaryotic vs. Prokaryotic Expression Systems

B18R undergoes post-translational glycosylation critical for solubility and receptor function:

  • Eukaryotic Expression (Insect/HEK293 Cells): Yields N-linked glycosylation at Asn⁸⁵ and Asn¹⁴⁵, increasing observed molecular weight to 48–65 kDa (vs. predicted 38.4 kDa). This enhances protein stability and IFN-neutralizing activity (ND50 ≤ 800 pg/mL) [2] [8].
  • Prokaryotic Expression (E. coli): Generates non-glycosylated, inclusion body-associated protein requiring refolding. While functional, it exhibits 3-fold lower IFN-blocking potency due to reduced solubility and ligand affinity [5].
  • Glycosylation Impact: Deglycosylation reduces cell-surface retention by 70%, confirming carbohydrate moieties stabilize GAG interactions [6].

Table 3: Glycosylation and Functional Properties by Expression System

ParameterBaculovirus/HEK293E. coli
Glycosylation SitesAsn⁸⁵, Asn¹⁴⁵ (N-linked)None
Observed MW48–65 kDa38–40 kDa
Specific Activity≥1.3 × 10⁶ Units/mg~4.2 × 10⁵ Units/mg
SolubilityHigh (secreted)Moderate (refolding-dependent)
Endotoxin Levels<0.01 ng/µgVariable (high without purification)

Comparative Genomics: B18R Homologs Across Orthopoxvirus Strains

B18R orthologs exhibit sequence divergence that mirrors viral pathogenicity:

  • Vaccinia Strains: WR (B18R) and Copenhagen (B19R) share 98% identity. Attenuated Wyeth strain has a C-terminal truncation, reducing IFN affinity [1] [10].
  • High-Virulence Strains: Variola (B17R) and monkeypox (B16R) conserve GAG-binding motifs but acquire mutations enhancing IFN-β blockade (e.g., B17R Glu¹⁰²→Lys increases affinity 1.8-fold) [6] [10].
  • Functional Loss in MVA: The attenuated modified vaccinia Ankara (MVA) harbors a frameshift mutation in B18R, abolishing IFN inhibition and permitting host IFN responses [10].
  • Evolutionary Significance: Conserved basic residue clusters in Domain 1 suggest positive selection for cell-surface retention across orthopoxviruses, a key virulence mechanism [6].

All compound names mentioned: B18R protein, vaccinia virus; IFN-α/β; glycosaminoglycans (GAGs); Ig-like domains.

Properties

CAS Number

135847-80-2

Product Name

B18R protein, vaccinia virus

Molecular Formula

C269H381N67O82S2

Synonyms

B18R protein, vaccinia virus

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.